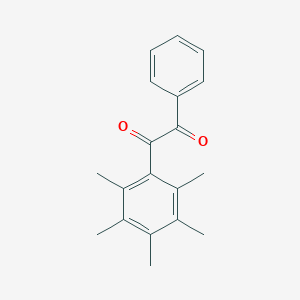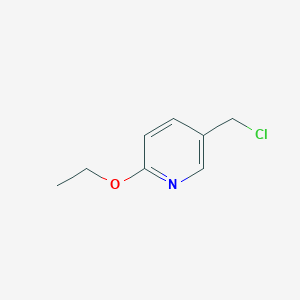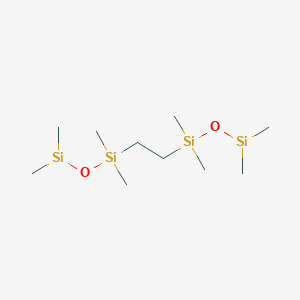
1,2-Bis(tetramethyldisiloxanyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(tetramethyldisiloxanyl)ethane, also known as 1,2-bis(trimethylsilyl)ethane or BTSE, is a silyl ether compound with a wide range of applications in organic synthesis and scientific research. It has a unique structure, with two tetramethyldisiloxane (TMD) groups connected to a central ethane core. BTSE is a colorless liquid that is insoluble in water but soluble in many organic solvents. It is a versatile reagent that can be used to form stable silyl ethers and has recently become a popular tool in organic synthesis.
Aplicaciones Científicas De Investigación
Gas and Liquid-Phase Separations
1,2-Bis(tetramethyldisiloxanyl)ethane-derived organosilica membranes are known for their high performance in gas and liquid-phase separations . These membranes are particularly useful due to their chemical and structural stability, making them suitable for applications such as carbon dioxide recovery, hydrogen production, and petroleum refining .
Pore Formation Mechanism
The acid molar ratio (AR) in sol preparation plays a crucial role in the pore formation mechanism during sol-gel processing. By manipulating the AR, researchers can control the gel structure, which is critical for developing membranes with specific pore sizes for targeted separation processes .
Gas Permeation Properties
These membranes exhibit high H2 permeance and selectivity, which are essential properties for the separation of small-sized gases like hydrogen from larger gases. The ability to fine-tune the gas permselectivity makes these membranes valuable for various industrial applications .
Organosilica Membranes
The use of 1,2-Bis(tetramethyldisiloxanyl)ethane in the preparation of organosilica membranes is significant. These membranes are used for their high temperature stability and molecular sieving capabilities, which are beneficial for the separation of gases at high temperatures .
Coating and Auxiliary Agents
This compound is utilized as a precursor for coating auxiliary agents, leather auxiliary agents, plastic auxiliary agents, surfactants, and textile auxiliary agents. Its versatility in different industrial processes highlights its importance in material science .
Mesoporous Organosilica Materials
Lastly, 1,2-Bis(tetramethyldisiloxanyl)ethane is instrumental in the preparation of mesoporous organosilica materials . These materials have a wide range of applications, including catalysis, drug delivery systems, and light collection .
Mecanismo De Acción
Target of Action
This compound is a type of organosilicon compound, and its interactions with biological systems can be complex and varied .
Mode of Action
Organosilicon compounds can interact with various biological molecules and structures, potentially influencing their function .
Biochemical Pathways
As an organosilicon compound, it may interact with a wide range of biochemical processes .
Result of Action
Organosilicon compounds can have diverse effects on biological systems .
Propiedades
InChI |
InChI=1S/C10H28O2Si4/c1-13(2)11-15(5,6)9-10-16(7,8)12-14(3)4/h9-10H2,1-8H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQMLRBPSBBUDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)CC[Si](C)(C)O[Si](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28O2Si4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(tetramethyldisiloxanyl)ethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

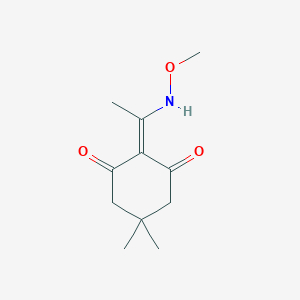
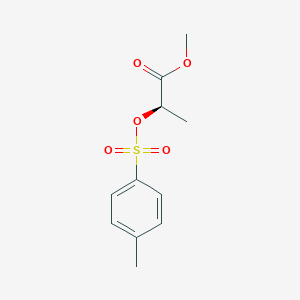
![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)
